Cas no 2229199-04-4 (2-(4-acetamidophenyl)ethane-1-sulfonyl chloride)

2-(4-Acetamidophenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative primarily used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features include an acetamido group and a reactive sulfonyl chloride moiety, enabling its application in the preparation of sulfonamides, sulfonate esters, and other functionalized compounds. The compound’s stability under controlled conditions and high reactivity with nucleophiles make it valuable for constructing complex molecular architectures. It is particularly useful in medicinal chemistry for derivatization and conjugation reactions. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity. This reagent is favored for its consistent purity and reliability in synthetic workflows.
2-(4-acetamidophenyl)ethane-1-sulfonyl chloride structure
2229199-04-4 structure
Product name:2-(4-acetamidophenyl)ethane-1-sulfonyl chloride
CAS No:2229199-04-4
MF:C10H12ClNO3S
Molecular Weight:261.725180625916
CID:5804584
PubChem ID:165975823

2-(4-acetamidophenyl)ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-(4-acetamidophenyl)ethane-1-sulfonyl chloride
    • 2229199-04-4
    • EN300-1987232
    • インチ: 1S/C10H12ClNO3S/c1-8(13)12-10-4-2-9(3-5-10)6-7-16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)
    • InChIKey: WBXOPXSGSLATDY-UHFFFAOYSA-N
    • SMILES: ClS(CCC1C=CC(=CC=1)NC(C)=O)(=O)=O

計算された属性

  • 精确分子量: 261.0226421g/mol
  • 同位素质量: 261.0226421g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 329
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.6Ų
  • XLogP3: 1.8

2-(4-acetamidophenyl)ethane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1987232-1.0g
2-(4-acetamidophenyl)ethane-1-sulfonyl chloride
2229199-04-4
1g
$1142.0 2023-05-23
Enamine
EN300-1987232-0.1g
2-(4-acetamidophenyl)ethane-1-sulfonyl chloride
2229199-04-4
0.1g
$1005.0 2023-09-16
Enamine
EN300-1987232-5.0g
2-(4-acetamidophenyl)ethane-1-sulfonyl chloride
2229199-04-4
5g
$3313.0 2023-05-23
Enamine
EN300-1987232-0.5g
2-(4-acetamidophenyl)ethane-1-sulfonyl chloride
2229199-04-4
0.5g
$1097.0 2023-09-16
Enamine
EN300-1987232-1g
2-(4-acetamidophenyl)ethane-1-sulfonyl chloride
2229199-04-4
1g
$1142.0 2023-09-16
Enamine
EN300-1987232-0.05g
2-(4-acetamidophenyl)ethane-1-sulfonyl chloride
2229199-04-4
0.05g
$959.0 2023-09-16
Enamine
EN300-1987232-2.5g
2-(4-acetamidophenyl)ethane-1-sulfonyl chloride
2229199-04-4
2.5g
$2240.0 2023-09-16
Enamine
EN300-1987232-10.0g
2-(4-acetamidophenyl)ethane-1-sulfonyl chloride
2229199-04-4
10g
$4914.0 2023-05-23
Enamine
EN300-1987232-0.25g
2-(4-acetamidophenyl)ethane-1-sulfonyl chloride
2229199-04-4
0.25g
$1051.0 2023-09-16
Enamine
EN300-1987232-10g
2-(4-acetamidophenyl)ethane-1-sulfonyl chloride
2229199-04-4
10g
$4914.0 2023-09-16

2-(4-acetamidophenyl)ethane-1-sulfonyl chloride 関連文献

2-(4-acetamidophenyl)ethane-1-sulfonyl chlorideに関する追加情報

Introduction to 2-(4-acetamidophenyl)ethane-1-sulfonyl chloride (CAS No: 2229199-04-4)

2-(4-acetamidophenyl)ethane-1-sulfonyl chloride, identified by its Chemical Abstracts Service (CAS) number 2229199-04-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The presence of both an acetamido group and a sulfonyl chloride moiety makes this molecule a versatile building block for medicinal chemists and synthetic organic chemists alike.

The structural features of 2-(4-acetamidophenyl)ethane-1-sulfonyl chloride contribute to its reactivity and potential applications. The sulfonyl chloride functionality is highly reactive towards nucleophiles, enabling its use in the formation of sulfonamide derivatives, which are prevalent in many drug molecules. Additionally, the acetamido group provides a hydrogen bond acceptor capability, which can be exploited in the design of molecular recognition systems and protein-targeting agents.

In recent years, there has been a surge in research focused on developing novel sulfonamide-based therapeutics due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The compound 2-(4-acetamidophenyl)ethane-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of sulfonamides that exhibit these desirable pharmacological effects. For instance, modifications at the aromatic ring or the sulfonyl moiety can fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

One of the most compelling aspects of 2-(4-acetamidophenyl)ethane-1-sulfonyl chloride is its role in fragment-based drug discovery. Fragment-based approaches involve identifying small molecule fragments that interact with biological targets and then linking these fragments together to form more potent and selective drug candidates. The compound’s reactivity allows for easy conjugation with other pharmacophores, making it an ideal candidate for generating libraries of diverse sulfonamide derivatives for high-throughput screening.

Recent studies have highlighted the importance of sulfonamide scaffolds in addressing emerging therapeutic challenges. For example, modifications of 2-(4-acetamidophenyl)ethane-1-sulfonyl chloride have been explored in the development of inhibitors targeting enzyme-protein interactions involved in viral replication. The ability to introduce various substituents at different positions on the molecule allows researchers to optimize binding affinity and reduce off-target effects. This flexibility underscores the compound’s significance as a synthetic intermediate.

The synthesis of 2-(4-acetamidophenyl)ethane-1-sulfonyl chloride typically involves multi-step organic transformations, starting from readily available precursors such as 4-acetamidobenzyl alcohol. The introduction of the sulfonyl chloride group is often achieved through chlorosulfonation followed by reaction with a suitable base. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for both academic research and industrial applications.

The chemical properties of 2-(4-acetamidophenyl)ethane-1-sulfonyl chloride make it particularly useful in medicinal chemistry. Its solubility characteristics, stability under various reaction conditions, and ease of functionalization contribute to its widespread use in drug development pipelines. Additionally, computational modeling techniques have been employed to predict how different derivatives of this compound will interact with biological targets, further accelerating the discovery process.

In conclusion, 2-(4-acetamidophenyl)ethane-1-sulfonyl chloride (CAS No: 2229199-04-4) is a valuable intermediate in pharmaceutical research, offering a unique combination of reactivity and structural features that are conducive to generating novel therapeutic agents. Its role in fragment-based drug discovery and sulfonamide development underscores its importance in addressing contemporary challenges in medicine. As research continues to evolve, this compound is likely to remain a cornerstone in synthetic organic chemistry and medicinal chemistry efforts worldwide.

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